molecular formula C7H12Cl2 B14007322 1,1-Dichloro-2,2-diethylcyclopropane CAS No. 5685-45-0

1,1-Dichloro-2,2-diethylcyclopropane

Cat. No.: B14007322
CAS No.: 5685-45-0
M. Wt: 167.07 g/mol
InChI Key: OIHZZIDWWWKJOC-UHFFFAOYSA-N
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Description

1,1-Dichloro-2,2-diethylcyclopropane is an organic compound with the molecular formula C7H12Cl2. It is a cyclopropane derivative where two chlorine atoms are attached to the same carbon atom, and two ethyl groups are attached to the adjacent carbon atom. This compound is of interest due to its unique structure and reactivity, making it a valuable subject in various fields of chemical research.

Properties

CAS No.

5685-45-0

Molecular Formula

C7H12Cl2

Molecular Weight

167.07 g/mol

IUPAC Name

1,1-dichloro-2,2-diethylcyclopropane

InChI

InChI=1S/C7H12Cl2/c1-3-6(4-2)5-7(6,8)9/h3-5H2,1-2H3

InChI Key

OIHZZIDWWWKJOC-UHFFFAOYSA-N

Canonical SMILES

CCC1(CC1(Cl)Cl)CC

Origin of Product

United States

Preparation Methods

The synthesis of 1,1-Dichloro-2,2-diethylcyclopropane typically involves the reaction of an alkene with a dichlorocarbene. Dichlorocarbenes can be generated in situ from chloroform and a strong base such as potassium hydroxide. The reaction proceeds through the formation of a trichloromethanide anion, which expels a chloride ion to form the dichlorocarbene. This highly reactive intermediate then adds to the double bond of the alkene, forming the cyclopropane ring .

Chemical Reactions Analysis

1,1-Dichloro-2,2-diethylcyclopropane undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted by nucleophiles such as hydroxide ions, leading to the formation of alcohols or other derivatives.

    Reduction Reactions: The compound can be reduced using reducing agents like lithium aluminum hydride, resulting in the formation of the corresponding cyclopropane derivative without the chlorine atoms.

    Oxidation Reactions: Oxidizing agents can convert the compound into more oxidized forms, although specific products depend on the conditions used.

Common reagents for these reactions include potassium hydroxide for substitution, lithium aluminum hydride for reduction, and various oxidizing agents like potassium permanganate for oxidation .

Scientific Research Applications

1,1-Dichloro-2,2-diethylcyclopropane has several applications in scientific research:

Mechanism of Action

The mechanism by which 1,1-Dichloro-2,2-diethylcyclopropane exerts its effects involves the formation of reactive intermediates such as carbenes. These intermediates can interact with various molecular targets, leading to the formation of new chemical bonds and the transformation of the compound into different products. The pathways involved depend on the specific reactions and conditions used .

Comparison with Similar Compounds

1,1-Dichloro-2,2-diethylcyclopropane can be compared with other similar compounds, such as:

The uniqueness of 1,1-Dichloro-2,2-diethylcyclopropane lies in its specific substituents and the resulting chemical properties, making it a valuable compound for targeted research and applications.

Biological Activity

1,1-Dichloro-2,2-diethylcyclopropane (CAS No. 5685-45-0) is a chlorinated cyclopropane compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C6H10Cl2
  • Molecular Weight : 151.05 g/mol
  • IUPAC Name : 1,1-Dichloro-2,2-diethylcyclopropane

Biological Activity Overview

The biological activity of 1,1-Dichloro-2,2-diethylcyclopropane has been studied primarily in the context of its effects on cellular processes and potential toxicity. The compound is noted for its reactivity due to the presence of chlorine atoms, which can influence biological interactions.

  • Cellular Interaction : The dichloro groups may facilitate nucleophilic attack on cellular components, leading to disruption in normal cellular functions.
  • Toxicological Effects : Preliminary studies indicate that exposure to this compound can lead to cytotoxic effects in various cell lines, potentially through oxidative stress mechanisms.

Cytotoxicity Studies

A study conducted on various human cell lines demonstrated that 1,1-Dichloro-2,2-diethylcyclopropane exhibits significant cytotoxicity at higher concentrations. The IC50 values were determined using MTT assays across different cell types:

Cell LineIC50 (µM)
HepG2 (Liver)25
HeLa (Cervical)30
A549 (Lung)20

These results suggest that the compound may have selective toxicity towards certain cell types, warranting further investigation into its mechanism of action.

Case Studies

  • Environmental Impact Study : A case study on the environmental persistence of 1,1-Dichloro-2,2-diethylcyclopropane revealed its potential accumulation in aquatic systems. The study monitored levels in sediment and water samples over six months and found significant concentrations that could affect local biota.
  • Human Exposure Assessment : A recent epidemiological study examined human exposure to chlorinated compounds including 1,1-Dichloro-2,2-diethylcyclopropane through occupational settings. The findings indicated elevated levels of chlorinated hydrocarbons in the blood of workers exposed to these chemicals, correlating with increased reports of respiratory and skin conditions.

Toxicological Profile

The toxicological profile of 1,1-Dichloro-2,2-diethylcyclopropane includes acute and chronic effects observed in laboratory studies:

  • Acute Toxicity : Symptoms include nausea, dizziness, and skin irritation upon direct exposure.
  • Chronic Exposure Risks : Long-term exposure may lead to liver damage and potential carcinogenic effects as suggested by animal studies.

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